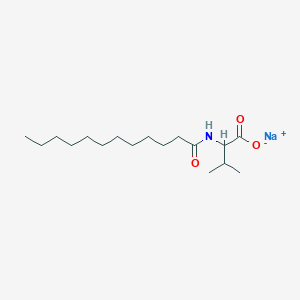![molecular formula C10H10N2O2 B12278568 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer therapy and antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting specific biological pathways, making it useful in biological research.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of cancer cell proliferation and migration . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives: These compounds have similar chemical properties and applications.
Uniqueness
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-9(13)14)5-11-10(8)12-6/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
WOGQQAXXPVPQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CN2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)


![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)

![1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol](/img/structure/B12278529.png)
![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)



![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)

